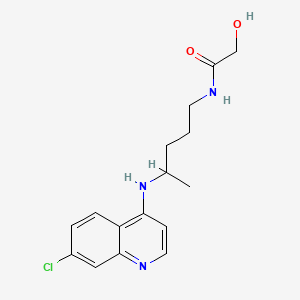

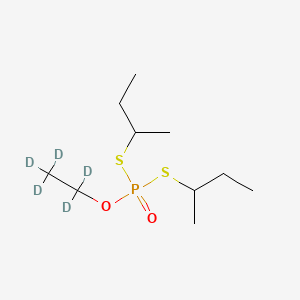

Cadusafos-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cadusafos-d5 is a deuterated analog of Cadusafos, a chemical insecticide and nematicide. It belongs to the family of organophosphorus compounds and is often used in scientific research due to its unique properties. The compound is known for its effectiveness against parasitic nematode populations and acts as an acetylcholinesterase inhibitor .

Wissenschaftliche Forschungsanwendungen

Cadusafos-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of organophosphorus compounds.

Biology: Employed in studies involving acetylcholinesterase inhibition to understand the enzyme’s role in neural transmission.

Medicine: Investigated for its potential use in developing treatments for parasitic infections.

Industry: Used in agricultural research to develop effective nematicides and insecticides

Wirkmechanismus

Target of Action

Cadusafos-d5 primarily targets the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine, thus terminating its action at the synapses .

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, this compound prevents the breakdown of acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, causing continuous stimulation of the neurons . The overstimulation of the nervous system can lead to various symptoms, including nausea, dizziness, confusion, and in severe cases, respiratory paralysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine in the synaptic cleft, disrupting the normal functioning of this pathway . The main metabolic pathway of Cadusafos involves the cleavage of the thio-(sec-butyl) group, forming two primary products: Sec-butyl mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid (OSPA). These intermediate compounds are then degraded further into several metabolites .

Pharmacokinetics

This compound exhibits high bioavailability, with more than 90% of the compound being metabolized . The primary route of excretion is through the kidneys . The compound is highly toxic to mammals, and there is some concern regarding its tendency to bioaccumulate .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an overstimulation of the nervous system, which can cause a range of symptoms from nausea and dizziness to respiratory paralysis and death in severe cases . It is highly toxic to nematodes, earthworms, and birds .

Action Environment

The action of this compound can be influenced by various environmental factors. It has a moderate aquatic solubility, is very volatile, and moderately mobile . It can persist in both soil and water systems, and is highly toxic to a variety of organisms, including mammals, birds, and earthworms . There is also some concern regarding its tendency to bioaccumulate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cadusafos-d5 involves the incorporation of deuterium atoms into the molecular structure of Cadusafos. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Cadusafos-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include hydroxy sulfones, phosphorothioic acids, and sulfonic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

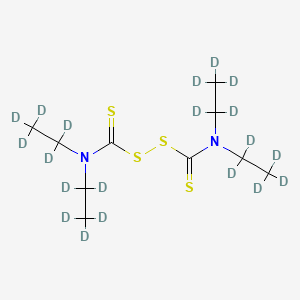

Cadusafos: The non-deuterated analog of Cadusafos-d5, used for similar applications.

Ebufos: Another organophosphorus compound with similar insecticidal properties.

Phorate: An organophosphate insecticide with a similar mechanism of action.

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and degradation processes of organophosphorus compounds. This makes it a valuable tool in scientific research, particularly in studies involving isotopic labeling .

Eigenschaften

IUPAC Name |

2-[butan-2-ylsulfanyl(1,1,2,2,2-pentadeuterioethoxy)phosphoryl]sulfanylbutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3/i3D3,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRPCFINVWWFHQ-GRZQFIOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SP(=O)(OCC)SC(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OP(=O)(SC(C)CC)SC(C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O2PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

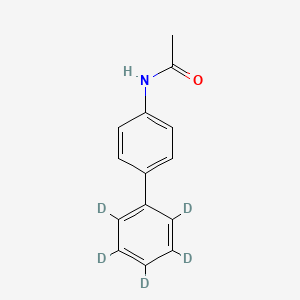

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B565000.png)

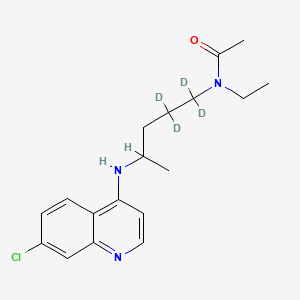

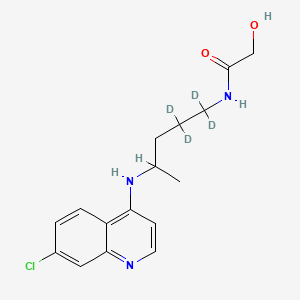

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)